7,8-dimethoxy-5-methyl-3-[(4-phenylpiperidin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
CAS No.:
Cat. No.: VC14773326
Molecular Formula: C25H28N4O3
Molecular Weight: 432.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H28N4O3 |
|---|---|
| Molecular Weight | 432.5 g/mol |
| IUPAC Name | 7,8-dimethoxy-5-methyl-3-[(4-phenylpiperidin-1-yl)methyl]pyridazino[4,5-b]indol-4-one |
| Standard InChI | InChI=1S/C25H28N4O3/c1-27-21-14-23(32-3)22(31-2)13-19(21)20-15-26-29(25(30)24(20)27)16-28-11-9-18(10-12-28)17-7-5-4-6-8-17/h4-8,13-15,18H,9-12,16H2,1-3H3 |
| Standard InChI Key | LVASLKTXYIRGJB-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC(=C(C=C2C3=C1C(=O)N(N=C3)CN4CCC(CC4)C5=CC=CC=C5)OC)OC |
Introduction
7,8-Dimethoxy-5-methyl-3-[(4-phenylpiperidin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is reported as C22H28N4O3 by some sources, although there is a discrepancy with another source suggesting C25H28N4O3. This compound features a pyridazino-indole core with methoxy substitutions and a phenylpiperidine moiety, which are crucial for its biological activity.
Synthesis
The synthesis of 7,8-dimethoxy-5-methyl-3-[(4-phenylpiperidin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one typically involves multi-step organic reactions. Although specific synthetic routes for this compound are not detailed in the available literature, similar compounds often utilize methods such as cyclocondensation reactions, which are common in the synthesis of heterocyclic compounds.
Biological Activity and Potential Applications
This compound is part of a broader class of pyridazino derivatives, which have been studied for various pharmacological effects. The mechanism of action is likely linked to its interaction with peripheral-type benzodiazepine receptors (PBRs), which are involved in physiological processes such as cell proliferation and differentiation. Potential applications include neuropharmacology and medicinal chemistry, with further research needed to establish its therapeutic potential fully.
| Potential Application | Description |
|---|---|
| Neuropharmacology | Interaction with PBRs suggests potential for neurological treatments |
| Medicinal Chemistry | Complex structure may lead to novel therapeutic agents |
Comparison with Similar Compounds
Similar compounds, such as 4-chloro-6-(piperidinyl)phthalazinone and 6-(dimethylamino)phthalazinone, exhibit different biological activities due to their structural variations. The unique combination of two methoxy groups and a phenylpiperidine moiety in 7,8-dimethoxy-5-methyl-3-[(4-phenylpiperidin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one distinguishes it from other compounds, potentially leading to distinct pharmacological profiles.
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 4-chloro-6-(piperidinyl)phthalazinone | Chlorine substitution on the phthalazine ring | Antitumor activity |
| 6-(dimethylamino)phthalazinone | Dimethylamino group enhancing solubility | Antidepressant effects |
| 7,8-dimethoxy-5-methyl-3-[(4-phenylpiperidin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one | Methoxy groups and phenylpiperidine moiety | Potential neuropharmacological applications |
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